molecular formula C9H8O B14624387 2-(4-Methylphenyl)ethen-1-one CAS No. 58784-43-3

2-(4-Methylphenyl)ethen-1-one

Cat. No.: B14624387
CAS No.: 58784-43-3
M. Wt: 132.16 g/mol
InChI Key: SDOGCQCEZASWLS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethenone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C9H10O. It is a derivative of acetophenone, where a methyl group is substituted at the para position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl\text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_3 + \text{HCl} C6​H5​CH3​+CH3​COClAlCl3​​C6​H4​(CH3​)COCH3​+HCl

Industrial Production Methods

In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylbenzoic acid.

    Reduction: It can be reduced to 4-methylphenylethanol.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylphenylethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .

Comparison with Similar Compounds

2-(4-Methylphenyl)ethenone can be compared with other similar compounds, such as:

    Acetophenone: The parent compound without the methyl substitution.

    4-Methylacetophenone: Another name for 2-(4-Methylphenyl)ethenone.

    4-Methylbenzaldehyde: Similar structure but with an aldehyde group instead of a ketone group.

The uniqueness of 2-(4-Methylphenyl)ethenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

58784-43-3

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3

InChI Key

SDOGCQCEZASWLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=O

Origin of Product

United States

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